6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
Molecular Formula |
C11H16N4O2S |
|---|---|
Molecular Weight |
268.34 g/mol |
IUPAC Name |
6-(2-hydroxyethyl)-5-methyl-2-propylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C11H16N4O2S/c1-3-6-18-11-13-10-12-7(2)8(4-5-16)9(17)15(10)14-11/h16H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
ABMWDLPHYBSTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=NC(=C(C(=O)N2N1)CCO)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-[1,2,4]triazole-3-thiol with 2-bromoethyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the triazole ring.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazolopyrimidine derivatives.
Scientific Research Applications
6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby affecting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
- CAS No.: 62053-06-9
- Molecular Formula : C₈H₁₀N₄O₂
- Molecular Weight : 194.19 g/mol
- Key Substituents : Hydroxyethyl (-CH₂CH₂OH) at position 6, methyl (-CH₃) at position 5, and propylthio (-SCH₂CH₂CH₃) at position 2 .
Characterization typically involves ¹H NMR, LC-MS, and HPLC to confirm purity (>97% in some analogs) .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares substituents, molecular weights, and key properties of the target compound with its analogs:
Functional Group Impact on Bioactivity
- Hydroxyethyl Group : Enhances aqueous solubility, critical for oral bioavailability. However, it may reduce membrane permeability compared to lipophilic groups like trifluoromethyl .
- Propylthio vs. Trifluoromethyl : Propylthio (-SCH₂CH₂CH₃) offers moderate electron-donating effects, while trifluoromethyl (-CF₃) is strongly electron-withdrawing, altering receptor binding kinetics .
Electrochemical Behavior
- Compounds with electron-withdrawing groups (e.g., S1-TP’s chloromethyl) exhibit distinct oxidation peaks in voltammetry, suggesting susceptibility to metabolic degradation .
Key Research Findings
- Antimicrobial Activity : Hydroxymethyl analogs (e.g., compound 98) show moderate inhibition against Plasmodium falciparum (IC₅₀ = 1.2 µM) but lower than chlorophenyl derivatives .
- Cytotoxicity: Chlorobenzyl-substituted compounds (e.g., 25) demonstrate higher cytotoxicity (IC₅₀ = 0.8 µM in cancer cells) compared to the target compound’s unsubstituted triazolopyrimidinone core .
- Metabolic Stability : Trifluoromethyl derivatives (e.g., CAS 198953-53-6) resist cytochrome P450 oxidation, making them candidates for long-acting formulations .
Biological Activity
6-(2-Hydroxyethyl)-5-methyl-2-(propylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring fused with a pyrimidine structure, which is known for conferring various biological activities. The presence of a hydroxyethyl group and a propylthio moiety enhances its solubility and biological interaction potential.
Antimicrobial Activity
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. For instance, compounds containing the triazole ring have shown efficacy against various bacterial strains. The specific compound has been assessed for its activity against Gram-positive and Gram-negative bacteria, with promising results indicating broad-spectrum activity.
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | High inhibition |
| Escherichia coli | Moderate inhibition |
| Candida albicans | Low activity |
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory properties. In vivo studies demonstrated that it significantly reduced edema in carrageenan-induced models, suggesting its potential as an anti-inflammatory agent.
| Compound | ED50 (μmol/kg) | Comparison Drug | ED50 (μmol/kg) |
|---|---|---|---|
| This compound | 35.7 | Indomethacin | 32.1 |
The biological activity of this compound can be attributed to its interaction with various molecular targets involved in inflammation and microbial resistance. It is hypothesized that the triazole moiety may interfere with the synthesis of nucleic acids in microbial cells or modulate inflammatory pathways by inhibiting cyclooxygenase enzymes (COX).
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Study on COX Inhibition : A study explored the COX-II inhibitory potential of triazole derivatives, revealing that modifications at specific positions on the triazole ring significantly enhanced selectivity and potency against COX-II compared to COX-I .
- Antimicrobial Efficacy : Another research focused on the synthesis of various triazole derivatives, including those similar to our compound. The findings suggested that structural modifications could lead to enhanced antibacterial activity against resistant strains .
- In Vivo Anti-inflammatory Effects : A comparative analysis showed that compounds with similar structures exhibited significant reductions in inflammatory markers in animal models .
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be ensured?
Methodological Answer: Synthesis typically involves multi-step protocols starting from readily available precursors. For example, triazolo-pyrimidine scaffolds are often constructed via cyclocondensation reactions. A validated approach includes:
- Step 1: Fusion of aminazole derivatives (e.g., 5-aminotriazole) with β-keto esters or aldehydes in polar solvents like DMF at elevated temperatures (100–120°C) for 10–12 minutes .
- Step 2: Post-reaction cooling, followed by methanol addition to precipitate crude product.
- Step 3: Recrystallization from ethanol to achieve >95% purity .
Key Quality Control Metrics:
| Parameter | Value/Technique | Reference |
|---|---|---|
| Melting Point | 205–207°C | |
| Purity (HPLC) | >95% after recrystallization | |
| IR Confirmation | C=N stretch at 1620–1650 cm⁻¹ |
Q. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer: A combination of techniques is essential:
Q. What structural features influence its reactivity and stability?
Methodological Answer:
- Hydroxyethyl Group (–CH₂CH₂OH): Enhances solubility in polar solvents but may necessitate protection (e.g., acetylation) during synthesis to prevent side reactions .
- Propylthio Substituent (–SCH₂CH₂CH₃): Increases lipophilicity, impacting membrane permeability in biological assays .
- Triazolo-Pyrimidine Core: Susceptible to ring-opening under strong acidic/basic conditions; stability studies (pH 1–12) are recommended .
Q. How to conduct preliminary bioactivity screening?
Methodological Answer:
- In Vitro Assays:
- Data Interpretation: Compare results to positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate with dose-response curves .
Advanced Questions
Q. How to optimize synthesis for scalability and yield?
Methodological Answer:
- Reaction Optimization:
- Scale-Up Strategies:
Q. How to resolve contradictions in spectroscopic or bioactivity data?
Methodological Answer:
Q. How to design robust pharmacological studies for target validation?
Methodological Answer:
- Target Identification:
- In Vivo Models:
- Mechanistic Studies:
Q. How to evaluate environmental fate and ecological risks?
Methodological Answer:
- Environmental Persistence:
- Ecotoxicity:
- Mitigation Strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
